molecular formula C9H16O4 B13824080 Ethyl (2E)-2-(ethoxymethyl)-3-methoxyacrylate

Ethyl (2E)-2-(ethoxymethyl)-3-methoxyacrylate

Cat. No.: B13824080
M. Wt: 188.22 g/mol
InChI Key: NCEXFFIQEINAEO-SOFGYWHQSA-N
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Description

(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate is an organic compound with a unique structure that includes an ethoxymethyl group and a methoxyacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate typically involves the reaction of ethyl acrylate with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of (Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze its transformation into active metabolites. These metabolites may interact with specific pathways in cells, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acrylate: A simpler ester with similar reactivity but lacking the ethoxymethyl and methoxy groups.

    Methyl methacrylate: Another ester with a methoxy group, used in the production of polymers.

    Ethyl 2-methoxyacrylate: Similar structure but without the ethoxymethyl group.

Uniqueness

(Z)-ethyl 2-(ethoxymethyl)-3-methoxyacrylate is unique due to the presence of both ethoxymethyl and methoxy groups, which confer distinct reactivity and properties. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

ethyl (E)-2-(ethoxymethyl)-3-methoxyprop-2-enoate

InChI

InChI=1S/C9H16O4/c1-4-12-7-8(6-11-3)9(10)13-5-2/h6H,4-5,7H2,1-3H3/b8-6+

InChI Key

NCEXFFIQEINAEO-SOFGYWHQSA-N

Isomeric SMILES

CCOC/C(=C\OC)/C(=O)OCC

Canonical SMILES

CCOCC(=COC)C(=O)OCC

Origin of Product

United States

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